1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine is a complex organic compound that features a benzodioxine ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring can interact with hydrophobic pockets, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
- N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine is unique due to its combination of a benzodioxine ring and a piperazine moiety. This structure allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(15-6-7-17-18(14-15)24-13-12-23-17)21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVUOKVUNMIAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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